molecular formula C11H9Cl6N3OS B15085160 2-CL-N-(2,2,2-Trichloro-1-(((2,5-dichloroanilino)carbothioyl)amino)ET)acetamide CAS No. 406915-53-5

2-CL-N-(2,2,2-Trichloro-1-(((2,5-dichloroanilino)carbothioyl)amino)ET)acetamide

Cat. No.: B15085160
CAS No.: 406915-53-5
M. Wt: 444.0 g/mol
InChI Key: QAVBYDWSUKDQSW-UHFFFAOYSA-N
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Description

2-CL-N-(2,2,2-Trichloro-1-(((2,5-dichloroanilino)carbothioyl)amino)ET)acetamide is a complex organic compound with the molecular formula C11H9Cl6N3OS . This compound is known for its unique chemical structure, which includes multiple chlorine atoms and a carbothioyl group. It is primarily used in scientific research and has various applications in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CL-N-(2,2,2-Trichloro-1-(((2,5-dichloroanilino)carbothioyl)amino)ET)acetamide involves multiple steps. One common method includes the reaction of 2,5-dichloroaniline with trichloroacetyl chloride to form an intermediate product. This intermediate is then reacted with a carbothioylating agent under controlled conditions to yield the final compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

2-CL-N-(2,2,2-Trichloro-1-(((2,5-dichloroanilino)carbothioyl)amino)ET)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-CL-N-(2,2,2-Trichloro-1-(((2,5-dichloroanilino)carbothioyl)amino)ET)acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-CL-N-(2,2,2-Trichloro-1-(((2,5-dichloroanilino)carbothioyl)amino)ET)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-CL-N-(2,2,2-Trichloro-1-(((2,5-dichloroanilino)carbothioyl)amino)ET)acetamide is unique due to its specific combination of chlorine atoms and carbothioyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

406915-53-5

Molecular Formula

C11H9Cl6N3OS

Molecular Weight

444.0 g/mol

IUPAC Name

2-chloro-N-[2,2,2-trichloro-1-[(2,5-dichlorophenyl)carbamothioylamino]ethyl]acetamide

InChI

InChI=1S/C11H9Cl6N3OS/c12-4-8(21)19-9(11(15,16)17)20-10(22)18-7-3-5(13)1-2-6(7)14/h1-3,9H,4H2,(H,19,21)(H2,18,20,22)

InChI Key

QAVBYDWSUKDQSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)CCl)Cl

Origin of Product

United States

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